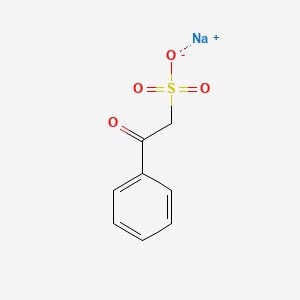

Sodium 2-oxo-2-phenylethanesulfonate

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

sodium;2-oxo-2-phenylethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4S.Na/c9-8(6-13(10,11)12)7-4-2-1-3-5-7;/h1-5H,6H2,(H,10,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJVLNHEZSOOOG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CS(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NaO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Reactions Involving Sodium 2 Oxo 2 Phenylethanesulfonate

Fundamental Mechanistic Pathways of Sulfonation Reactions

Aromatic sulfonation is a cornerstone of electrophilic aromatic substitution (SEAr) reactions, where a hydrogen atom on an aromatic ring is replaced by a sulfonic acid (–SO₃H) group. wikipedia.org The mechanisms governing this transformation are complex and have been the subject of extensive computational and experimental investigation.

Electrophilic Aromatic Substitution Mechanisms (Arenium Ion and Concerted Models)

The mechanism of electrophilic aromatic sulfonation has traditionally been explained by the two-step SEAr pathway, also known as the Arenium ion or Wheland intermediate mechanism. nih.govmasterorganicchemistry.com

Arenium Ion Model: In this classic model, the first step involves the attack of an electrophile on the electron-rich aromatic ring. nih.gov This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma-complex or arenium ion. nih.govmasterorganicchemistry.com This step is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com In the second, faster step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system. nih.govmasterorganicchemistry.com

Concerted Models: More recent computational studies have challenged the universal applicability of the Arenium ion model, suggesting that it is not always an obligatory intermediate. pnas.org Research indicates that, particularly in nonpolar media or in the absence of catalysts, aromatic sulfonation can proceed through a concerted mechanism. pnas.orgacs.org In this model, the cleavage of the C-H bond and the formation of the C-S bond occur in a single transition state, bypassing the formation of a stable Wheland-type intermediate. pnas.orgacs.org Some concerted pathways involve the participation of multiple SO₃ molecules, which form a cyclic transition state and provide a lower energy route for the reaction. nih.govacs.org

Comparison of Sulfonation Mechanisms| Feature | Arenium Ion Model (Classic SEAr) | Concerted Model |

|---|---|---|

| Key Intermediate | Resonance-stabilized carbocation (Arenium ion / Wheland intermediate) nih.gov | No stable intermediate; proceeds via a single transition state pnas.orgacs.org |

| Number of Steps | Two distinct steps (electrophilic attack and deprotonation) nih.govmasterorganicchemistry.com | One step (bond formation and cleavage are simultaneous) acs.org |

| Rate-Determining Step | Formation of the arenium ion (disruption of aromaticity) masterorganicchemistry.com | The single step of the concerted process |

| Favored Conditions | Generally accepted for many SEAr reactions nih.gov | Gas phase, nonpolar solvents, uncatalyzed reactions nih.govpnas.orgacs.org |

Identification of Active Sulfonating Species and Intermediates

The actual electrophile in aromatic sulfonation is a subject of debate and appears to be dependent on the specific reaction conditions.

Sulfur Trioxide (SO₃): In many sulfonation reactions, sulfur trioxide is considered the active sulfonating agent. wikipedia.orgcore.ac.uk It is a powerful electrophile due to the highly polarized sulfur-oxygen bonds. youtube.com

Protonated Sulfur Trioxide (HSO₃⁺): When sulfonation is carried out in strong acids like sulfuric acid (H₂SO₄), sulfur trioxide can be protonated to form HSO₃⁺. masterorganicchemistry.comyoutube.com This species is an even more potent electrophile. masterorganicchemistry.com The generation of this electrophile can occur through the protonation of SO₃ by H₂SO₄ or via the self-dissociation of sulfuric acid. youtube.com

Sulfur Trioxide Dimers (S₂O₆): Computational studies have shown that mechanisms involving two molecules of SO₃ can be energetically favorable. nih.govacs.org These 2:1 mechanisms can proceed through a cyclic transition state where one SO₃ molecule attacks the ring and the second assists in the proton transfer, lowering the activation energy. nih.govacs.org In polar, complexing solvents like nitromethane (B149229), a Wheland-type intermediate involving a benzene-(SO₃)₂ dimer may be formed. acs.org

Kinetic Isotope Effects and Rate-Determining Steps

The study of kinetic isotope effects (KIE), where a hydrogen atom (H) is replaced by its isotope deuterium (B1214612) (D), provides insight into the rate-determining step (RDS) of a reaction. stackexchange.com

In many electrophilic aromatic substitutions, such as nitration and halogenation, no primary KIE is observed (kH/kD ≈ 1), indicating that the C-H bond is not broken in the rate-determining step. masterorganicchemistry.comdoubtnut.com However, sulfonation is a notable exception where a KIE is sometimes observed. stackexchange.comechemi.com

Reactivity Mechanisms of the Alpha-Keto Sulfonate Moiety

The alpha-keto sulfonate group in sodium 2-oxo-2-phenylethanesulfonate is a unique functional arrangement that dictates a specific set of reaction mechanisms, involving transformations at both the carbon-sulfur bond and the ketone functionality.

Mechanisms of Carbon-Sulfur Bond Transformations

The carbon-sulfur bond in the alpha-keto sulfonate is central to its reactivity, participating in both formation and cleavage reactions.

C–S Bond Formation: The synthesis of related γ-keto sulfones often proceeds via the addition of a sulfonyl anion to an α,β-unsaturated ketone. nih.govrsc.org A proposed mechanism involves the activation of the carbonyl group by an acid, followed by the nucleophilic addition of the sulfonyl group to the unsaturated system. nih.gov While this describes the formation of a C-S bond, the principles of nucleophilic attack by sulfur species are broadly applicable. The formation of C-S bonds is a fundamental process in organic chemistry, with methods including the addition of sulfur nucleophiles to double bonds (sulfa-Michael addition) and substitution reactions. acs.org

C–S Bond Cleavage: Transition-metal-catalyzed cross-coupling reactions have emerged as a powerful tool for C-S bond activation and cleavage. nih.govrsc.org These protocols can transform organosulfur compounds, including sulfonates, into a variety of other products. The mechanisms often involve oxidative addition of the C-S bond to a low-valent metal center, followed by subsequent reductive elimination or other transformations.

Reaction Pathways Involving the Ketone Functionality

The ketone group in the alpha-keto sulfonate moiety is an electrophilic center and also influences the acidity of the adjacent α-carbon.

Nucleophilic Addition to the Carbonyl: Like other ketones, the carbonyl carbon of the alpha-keto sulfonate is susceptible to nucleophilic attack. mdpi.com Structurally similar α-keto amides, for instance, are known to be reactive proelectrophiles. nih.gov The ketone can react with nucleophiles to form tetrahedral intermediates. In aqueous media, the keto-carbonyl can exist in equilibrium with its gem-diol hydrate (B1144303) form. nih.gov

Reactions at the α-Carbon: The position alpha to a carbonyl group is a key site for functionalization. researchgate.net While enolate chemistry is a standard approach for α-functionalization, the presence of the sulfonate group modifies the reactivity. An alternative "umpolung" (polarity reversal) strategy can be employed, where the α-carbon is made electrophilic. duke.edu For example, the α-functionalization of ketones can be achieved via in situ-derived azoalkenes from N-sulfonyl hydrazones, allowing for reactions that are difficult via traditional enolate pathways. duke.edu

Oxidative Reactions: The ketone functionality can direct or participate in oxidative processes. For example, α-hydroxy ketones can be synthesized via the direct α-hydroxylation of ketones or the ketohydroxylation of olefins. researchgate.net

Key Reactive Sites of the Alpha-Keto Sulfonate Moiety| Functional Group | Reactive Site | Typical Reaction Pathway | Mechanistic Feature |

|---|---|---|---|

| Ketone | Carbonyl Carbon | Nucleophilic Addition mdpi.com | Formation of a tetrahedral intermediate. |

| α-Carbon | α-Functionalization researchgate.net | Can act as a nucleophile (enolate) or electrophile (umpolung). researchgate.netduke.edu | |

| Sulfonate | Sulfur Atom | Nucleophilic Substitution | Sulfonate can act as a leaving group. |

| C-S Bond | Bond Cleavage/Activation rsc.org | Can be mediated by transition metals via oxidative addition. nih.gov |

Gas-Phase Fragmentation Mechanisms of Sulfonate Anions

The study of sulfonate anions in the gas phase, typically within a mass spectrometer, provides fundamental insights into their intrinsic stability and reactivity. Electrospray ionization (ESI) is a soft ionization technique commonly used to generate ions from nonvolatile or thermally unstable samples like sulfonates, allowing them to be analyzed in the gas phase. wikipedia.orglibretexts.org The fragmentation of these ions is then typically induced by collision-induced dissociation (CID), where the ions collide with neutral gas molecules, converting some of their translational energy into internal energy, which leads to bond cleavage. wayne.edu

For sulfonated compounds, a dominant fragmentation pathway observed in the gas phase is the neutral loss of sulfur trioxide (SO₃), which corresponds to a loss of 80 Da. researchgate.net This has been identified as the primary dissociation channel for sulfonated peptides studied via CID mass spectrometry. researchgate.net The proposed mechanism for this loss involves a proton transfer from the sulfonic acid group's hydroxyl to the ester oxygen, which results in the cleavage of the S-O bond. researchgate.net

In the case of aromatic sulfonate anions, another common fragmentation pattern is the loss of sulfur dioxide (SO₂). aaqr.org For instance, under CID conditions, arylsulfonamides, which are structurally related to sulfonates, have shown a characteristic loss of 64 Da, corresponding to SO₂. nih.gov This elimination is thought to proceed via an intramolecular rearrangement. nih.gov The stability of the resulting fragment ions and the strength of the aryl-sulfur bond, which can be influenced by substituents on the aromatic ring, are key factors in this fragmentation pathway. nih.gov For example, electron-withdrawing groups on the aromatic ring can promote the extrusion of SO₂. nih.gov

The table below summarizes common fragmentation patterns observed for sulfonate anions in gas-phase studies.

| Precursor Ion Type | Dominant Fragmentation Pathway | Neutral Loss (Da) | Proposed Mechanism |

| Sulfonated Peptides | Loss of sulfo group | 80 (SO₃) | Proton transfer from -SO₃H to ester oxygen, followed by S-O bond cleavage. researchgate.net |

| Aromatic Sulfonates | Loss of sulfur dioxide | 64 (SO₂) | Intramolecular rearrangement and cleavage of the C-S bond. aaqr.orgnih.gov |

Factors Influencing Reaction Dynamics and Selectivity

The synthesis and subsequent reactions of this compound, a β-ketosulfonate, are governed by a variety of factors that influence the speed and outcome of the chemical transformation. These include the choice of solvent, the presence and nature of catalysts, and the inherent electronic and steric properties of the reacting molecules.

Solvent Effects and Catalysis in Sulfonation Reactions

The medium in which a reaction is conducted plays a critical role. In sulfonation reactions, the polarity of the solvent can significantly affect the reaction rate. 20.210.105 A higher solvent polarity is generally expected to increase the rate of sulfonation. 20.210.105 For example, the synthesis of this compound itself can be achieved by reacting α-chloroacetophenone with sodium sulfite (B76179) in a mixed solvent system of ethanol (B145695) and water, which provides a polar environment for the nucleophilic substitution to occur. molaid.com In the liquid-phase hydrogenation of acetophenone (B1666503), a structurally related ketone, protic solvents were found to stabilize the reactants, and the reaction rate was influenced by the solvent's polarity. researchgate.net

Catalysis is another crucial element in controlling sulfonation and related reactions. While simple aromatic sulfonation can be achieved with strong acids like fuming sulfuric acid (a mixture of H₂SO₄ and SO₃), more complex syntheses benefit from specific catalysts. chemistrysteps.comwikipedia.org For the synthesis of β-ketosulfones, which share the same functional group arrangement as this compound, heterogeneous catalysts have been developed. For instance, a copper catalyst supported on chitosan (B1678972) has been shown to be effective for the C(sp³)–H-directed sulfonylation of ketone hydrazones with sodium sulfinates. mdpi.com This method allows for the formation of a C-S bond to yield β-ketosulfones. mdpi.com Furthermore, the catalytic activity in sulfonation can be heavily dependent on the method used to prepare the catalyst, which affects properties like sulfonic acid density. mdpi.com

The following table details the influence of solvents and catalysts on reactions relevant to the synthesis of β-ketosulfonates.

| Factor | Influence on Reaction | Example |

| Solvent Polarity | Increased polarity can increase the reaction rate by stabilizing charged intermediates. 20.210.105researchgate.net | The use of ethanol/water for the synthesis of this compound. molaid.com |

| Catalyst | Enables specific bond formations and can improve reaction efficiency and selectivity. | A heterogeneous copper catalyst facilitates the synthesis of β-ketosulfones from ketone hydrazones and sodium sulfinates. mdpi.com |

| Catalyst Preparation | The method of sulfonation and preparation of a catalyst impacts its acidic site density and overall activity. mdpi.com | Different sulfonation methods for a carbohydrate-derived catalyst resulted in varying activity for ester production. mdpi.com |

Steric and Electronic Influences on Reaction Outcomes

The molecular architecture and electron distribution of reactants are fundamental to determining reaction outcomes. Steric hindrance, the physical blocking of a reaction site by bulky substituents, and electronic effects, the influence of electron-donating or electron-withdrawing groups, dictate the regioselectivity and rate of reactions.

In electrophilic aromatic substitution reactions like sulfonation, steric effects often control the position of the incoming group. For example, when sulfonating an aromatic ring that already has a large substituent, the incoming sulfonic acid group will preferentially add to the less sterically hindered position, which is often the para position. chemistrysteps.comyoutube.com

Electronic effects are equally important in directing the course of a reaction. Substituents on an aromatic ring can either activate or deactivate the ring towards electrophilic attack. Electron-donating groups (like ether groups) increase the electron density in the ring, particularly at the ortho and para positions, making substitution at these sites faster. 20.210.105 Conversely, electron-withdrawing groups (like nitro or sulfone groups) decrease the ring's electron density, deactivating it and often directing incoming electrophiles to the meta position. 20.210.105gla.ac.uk In the sulfonation of aromatic polysulfones, the electron-withdrawing nature of the sulfone (-SO₂-) group deactivates its attached phenyl ring, while the electron-donating resonance effect of the ether (-O-) group activates the other ring, directing sulfonation to the ortho position of the ether linkage. 20.210.105 These principles allow for the selective synthesis of specific isomers. chemistrysteps.comwikipedia.org

The table below outlines key steric and electronic influences on sulfonation and related reactions.

| Influence Type | Description | Impact on Reaction Outcome |

| Steric Hindrance | Bulky groups near a reaction site impede the approach of reactants. chemistrysteps.com | Favors substitution at less crowded positions (e.g., para over ortho substitution). chemistrysteps.comyoutube.com |

| Electronic Effects (Activating Groups) | Electron-donating groups increase the nucleophilicity of an aromatic ring. 20.210.105 | Increases the rate of electrophilic substitution and directs incoming groups to ortho and para positions. 20.210.105 |

| Electronic Effects (Deactivating Groups) | Electron-withdrawing groups decrease the nucleophilicity of an aromatic ring. 20.210.105gla.ac.uk | Decreases the rate of electrophilic substitution and directs incoming groups to the meta position (for most deactivators). gla.ac.uk |

Advanced Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

While specific quantum chemical calculations published exclusively for Sodium 2-oxo-2-phenylethanesulfonate are not extensively documented in publicly available literature, the electronic structure and reactivity can be inferred from computational studies on analogous compounds, such as α-keto sulfonates and phenacyl derivatives.

Density Functional Theory (DFT) is a primary tool for these investigations, offering a balance between computational cost and accuracy. plos.org For the 2-oxo-2-phenylethanesulfonate anion, DFT calculations would likely be employed to determine the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The presence of the α-carbonyl group significantly influences the electronic properties. It acts as an electron-withdrawing group, which would be expected to lower the energy of the LUMO, making the carbonyl carbon an electrophilic center susceptible to nucleophilic attack. academie-sciences.fr Concurrently, the sulfonate group is a strong electron-withdrawing moiety, which further modulates the electron distribution across the molecule. The phenyl ring contributes to the electronic structure through its π-system, which can be involved in resonance stabilization.

Computational studies on related α,β-unsaturated ketones have shown that the initial protonation or coordination of a Lewis acid to the carbonyl oxygen is a key step in their activation. rsc.org A similar principle can be applied to understand the reactivity of the keto group in 2-oxo-2-phenylethanesulfonate.

Table 1: Postulated Electronic Properties of 2-oxo-2-phenylethanesulfonate Anion from Analogous Systems

| Property | Predicted Characteristic | Rationale from Analogous Systems |

| HOMO-LUMO Gap | Relatively small | The presence of conjugated π-systems (phenyl ring and carbonyl group) and electron-withdrawing groups tends to lower the LUMO energy, reducing the gap. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the sulfonate and carbonyl oxygen atoms; Positive potential around the carbonyl carbon and the α-carbon. | The oxygen atoms are highly electronegative, while the carbons are rendered electron-deficient by the adjacent electron-withdrawing groups. |

| Natural Bond Orbital (NBO) Charges | Significant negative charges on the oxygen atoms of the sulfonate and carbonyl groups; a positive partial charge on the carbonyl carbon. | This is a direct consequence of the high electronegativity of oxygen and the electron-withdrawing nature of the functional groups. |

This table is illustrative and based on general principles of computational chemistry applied to analogous structures. Specific values would require dedicated DFT calculations for this compound.

Molecular Dynamics Simulations and Reaction Pathway Analysis

Molecular dynamics (MD) simulations are instrumental in understanding the behavior of this compound in solution and its interaction with other molecules over time. MD simulations can model the solvation of the compound, the dynamics of the sodium cation around the sulfonate group, and the conformational flexibility of the molecule.

Simulations of similar compounds, like sodium dodecyl benzene (B151609) sulfonate, have been performed to study their aggregation and interaction with surfaces. researchgate.net These studies reveal that the sodium cations tend to associate with the negatively charged sulfonate headgroups. researchgate.netresearchgate.net For this compound in an aqueous environment, MD simulations would likely show a hydration shell of water molecules surrounding both the sodium cation and the sulfonate group. The interaction between the cation and the sulfonate anion would be a dynamic equilibrium between solvent-separated ion pairs and contact ion pairs.

MD simulations can also be employed to explore reaction pathways, particularly for conformational changes or interactions with a binding partner, such as an enzyme active site. By simulating the trajectory of the molecule, it is possible to identify low-energy conformations and transition states, providing insights into the kinetics and thermodynamics of various processes. For instance, a molecular dynamics simulation study of methanesulfonic acid has provided detailed information on its structural and dynamical properties, including hydrogen bonding lifetimes. nih.gov

Table 2: Expected Insights from Molecular Dynamics Simulations of this compound in Water

| Simulation Aspect | Predicted Observation | Relevance |

| Solvation Shell Structure | Well-defined hydration shells around the Na+ ion and the sulfonate group. | Determines the solubility and the effective size of the solvated species. |

| Cation-Anion Interaction | Dynamic equilibrium between contact and solvent-separated ion pairs. The sodium ion will show a high probability of being located near the sulfonate oxygen atoms. researchgate.netdiva-portal.org | Influences the compound's conductivity in solution and its reactivity. |

| Conformational Dynamics | Rotation around the C-C and C-S single bonds, leading to various conformers. | Affects the molecule's ability to fit into binding sites and its overall shape. |

| Interaction with Interfaces | The sulfonate group would orient towards a polar phase (e.g., water), while the phenyl group would prefer a nonpolar environment. | Important for understanding its behavior in multiphasic systems. |

This table is illustrative and based on general principles and findings from MD simulations of similar sulfonate salts.

Mechanistic Insights from Computational Modeling

Computational modeling, particularly using DFT, is a powerful approach to elucidate reaction mechanisms at a molecular level. For this compound, this could involve modeling reactions such as nucleophilic addition to the carbonyl group or reactions at the α-carbon.

Studies on the nucleophilic addition to α,β-unsaturated carbonyl compounds have shown that the reaction can proceed through different pathways, and computational modeling can help to distinguish between them. nih.gov For 2-oxo-2-phenylethanesulfonate, a nucleophilic attack on the carbonyl carbon is a plausible reaction. DFT calculations can be used to model the transition state of such a reaction, providing information about the activation energy and the geometry of the transition state. The Felkin-Anh model, which predicts the stereochemical outcome of nucleophilic attack on chiral ketones, has been investigated and validated using mechanochemical density functional calculations. vub.be

The reactivity of the α-carbon is also of interest. While not an enolizable ketone in the traditional sense due to the presence of the sulfonate group, the reactivity of the C-H bonds at this position under certain conditions could be explored computationally. Mechanistic investigations of reactions involving α-sulfonyl carbanions have been conducted, revealing pathways that can involve electron transfer. nih.gov

Computational Design and Structure-Activity Relationship (SAR) Studies of Related Sulfonate Compounds

Computational methods are extensively used in the design of new molecules with specific properties, often guided by Structure-Activity Relationship (SAR) studies. nih.gov While specific SAR studies for this compound are not prominent, the principles can be applied based on studies of related sulfonate-containing compounds.

QSAR (Quantitative Structure-Activity Relationship) models have been developed for various aromatic sulfonamides and disulfides to predict their biological activities. researchgate.netnih.gov These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to build a statistical relationship with the observed activity. Such an approach could be theoretically applied to a series of 2-oxo-2-phenylethanesulfonate derivatives to predict their potential efficacy as, for example, enzyme inhibitors.

Computational design can be used to propose modifications to the structure of 2-oxo-2-phenylethanesulfonate to enhance a desired property. nih.gov For instance, if the goal were to design an enzyme inhibitor, docking simulations could be used to predict the binding mode of the compound in the enzyme's active site. Based on the predicted interactions, modifications to the phenyl ring (e.g., adding substituents) or altering the linker between the phenyl and sulfonate groups could be proposed to improve binding affinity and selectivity.

Table 3: Illustrative Application of Computational Design for a Hypothetical 2-oxo-2-phenylethanesulfonate-based Enzyme Inhibitor

| Design Strategy | Computational Method | Desired Outcome | Example Modification |

| Enhance Binding Affinity | Molecular Docking, Free Energy Perturbation (FEP) | Increased non-covalent interactions with the active site. | Addition of a hydroxyl group to the phenyl ring to form a hydrogen bond with a polar residue in the active site. |

| Improve Selectivity | Comparative Docking with different enzymes, MD simulations | Preferential binding to the target enzyme over off-targets. | Introducing a bulky substituent that creates steric hindrance in the active site of off-target enzymes. |

| Modulate Physicochemical Properties | QSAR, Calculation of properties like logP and polar surface area | Optimized solubility and membrane permeability. | Replacing the phenyl ring with a heterocyclic ring to alter polarity and solubility. |

This table is a hypothetical illustration of how computational design principles could be applied.

Chemical Transformations and Derivative Chemistry of Sodium 2 Oxo 2 Phenylethanesulfonate

Derivatization at the Sulfonate Group

The sulfonate group is a versatile functional group that can be converted into several other sulfur-containing moieties, providing access to a wide array of derivatives with potential applications in various fields of chemistry.

The synthesis of sulfonate esters from sodium 2-oxo-2-phenylethanesulfonate typically proceeds via a two-step process. The initial step involves the conversion of the sodium sulfonate salt to the more reactive sulfonyl chloride. This transformation can be achieved by reacting the sodium salt with a chlorinating agent such as oxalyl chloride or thionyl chloride.

Once the 2-oxo-2-phenylethanesulfonyl chloride intermediate is formed, it can readily react with a variety of alcohols or phenols in the presence of a base, such as pyridine or triethylamine, to yield the corresponding sulfonate esters. The base serves to neutralize the hydrochloric acid byproduct of the reaction.

The transformations of the resulting 2-oxo-2-phenylethanesulfonate esters are governed by the electrophilic nature of the sulfur atom and the potential for nucleophilic attack at the carbon adjacent to the sulfonate group. These esters can undergo nucleophilic substitution reactions where the sulfonate group acts as a good leaving group. The specific reaction pathway and products will depend on the nature of the nucleophile and the reaction conditions.

Table 1: Synthesis of 2-oxo-2-phenylethanesulfonate Esters

| Reactant 1 | Reactant 2 | Reagent | Product |

| This compound | Oxalyl Chloride | - | 2-oxo-2-phenylethanesulfonyl chloride |

| 2-oxo-2-phenylethanesulfonyl chloride | Ethanol (B145695) | Pyridine | Ethyl 2-oxo-2-phenylethanesulfonate |

| 2-oxo-2-phenylethanesulfonyl chloride | Phenol | Triethylamine | Phenyl 2-oxo-2-phenylethanesulfonate |

The synthesis of sulfonamides from this compound also utilizes the 2-oxo-2-phenylethanesulfonyl chloride intermediate. The reaction of this sulfonyl chloride with primary or secondary amines, or with ammonia, leads to the formation of the corresponding N-substituted or unsubstituted sulfonamides. sketchy.com This reaction is typically carried out in the presence of a base to quench the HCl generated. sketchy.com

A variety of amines, including anilines, benzylamines, and alkylamines, can be used to generate a diverse library of 2-oxo-2-phenylethanesulfonamides. sketchy.com These compounds are of interest due to their potential biological activities. The general reaction scheme is as follows:

C6H5C(O)CH2SO2Cl + R1R2NH → C6H5C(O)CH2SO2NR1R2 + HCl

The resulting sulfonamides are stable compounds, and the N-H bond of primary sulfonamides can undergo further reactions, such as alkylation or acylation, to produce more complex derivatives.

Table 2: Examples of Synthesized 2-oxo-2-phenylethanesulfonamides

| Amine Reactant | Product |

| Ammonia | 2-oxo-2-phenylethanesulfonamide |

| Aniline | N-phenyl-2-oxo-2-phenylethanesulfonamide |

| Diethylamine | N,N-diethyl-2-oxo-2-phenylethanesulfonamide |

While specific studies on the metal coordination chemistry of this compound are not extensively documented, the presence of both a sulfonate group and an α-keto group suggests its potential as a versatile ligand in coordination chemistry. The sulfonate group can coordinate to metal ions in a monodentate, bidentate, or bridging fashion through its oxygen atoms.

Modifications at the Alpha-Keto and Phenyl Moieties

The carbonyl group in the α-keto position is susceptible to nucleophilic attack. This reactivity is a cornerstone of ketone chemistry and allows for a wide range of transformations. Common reactions include:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would yield sodium 2-hydroxy-2-phenylethanesulfonate.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, leading to the formation of an alkene.

Formation of Imines and Related Compounds: The carbonyl group can react with primary amines to form imines (Schiff bases), with hydroxylamine to form oximes, and with hydrazines to form hydrazones. These reactions are typically acid-catalyzed.

The presence of the adjacent sulfonate group may influence the reactivity of the carbonyl group through steric and electronic effects.

Table 3: Potential Reactions at the Carbonyl Group

| Reagent | Product Type |

| Sodium borohydride | Secondary alcohol |

| Triphenylphosphine ylide | Alkene |

| Primary amine | Imine |

| Hydroxylamine | Oxime |

The -C(O)CH₂SO₃Na group attached to the phenyl ring acts as a deactivating group and a meta-director in electrophilic aromatic substitution reactions. The carbonyl group is strongly electron-withdrawing through both inductive and resonance effects, which reduces the electron density of the aromatic ring and makes it less susceptible to attack by electrophiles.

Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation will occur at a slower rate compared to unsubstituted benzene (B151609). The incoming electrophile will be directed to the meta position relative to the acylsulfomethyl substituent. This is because the resonance structures of the arenium ion intermediate show that the positive charge is destabilized when the electrophile attacks at the ortho or para positions, whereas the meta-attack avoids placing the positive charge on the carbon atom directly attached to the electron-withdrawing group.

Desulfurization and Alpha-Alkylation Reactions

The transformation of β-ketosulfonates, such as this compound, can be strategically employed to synthesize α-alkylated ketones. A notable one-pot procedure for the reductive alkylation of analogous β-keto sulfones has been developed, which involves the initial desulfurization followed by the alkylation of the resulting enolate. acs.org

The process is initiated by a reductive cleavage of the carbon-sulfur bond. For β-keto sulfones, this has been effectively achieved using dissolving metal reductions, such as with lithium in liquid ammonia. acs.org This step is crucial as it removes the sulfonate group and generates a specific enolate in a regioselective manner. The enolate formed can then be trapped in situ with an alkylating agent, such as an alkyl halide, to introduce a new carbon-carbon bond at the α-position. This one-pot desulfurization/α-alkylation protocol offers an efficient pathway to α-alkylated ketones from β-keto sulfone precursors. acs.org

The alpha-alkylation of enolates is a fundamental carbon-carbon bond-forming reaction in organic synthesis. libretexts.orglibretexts.org The reaction proceeds via an SN2 mechanism, where the nucleophilic enolate attacks the electrophilic alkyl halide. libretexts.orgyoutube.com Consequently, this reaction is most efficient with primary alkyl halides. libretexts.orgyoutube.com The use of a strong, non-nucleophilic base is often critical for the complete and irreversible formation of the enolate, which can then effectively react with the alkylating agent. libretexts.org

| Reaction Step | Reagents and Conditions | Description |

| Desulfurization/Enolate Formation | Lithium in liquid ammonia | Reductive cleavage of the C-S bond to regioselectively generate a lithium enolate. |

| Alpha-Alkylation | Alkyl halide (e.g., R-Br, R-I) | The generated enolate acts as a nucleophile, attacking the alkyl halide in an SN2 reaction to form a new C-C bond at the alpha-position. |

This methodology provides a powerful tool for the conversion of β-ketosulfonates into more complex ketone structures.

Exploration of Chiral Derivatives and Stereoselective Syntheses

The synthesis of chiral derivatives of this compound and related compounds is of significant interest for various applications, including asymmetric synthesis and medicinal chemistry. Stereoselective transformations targeting the carbonyl group or the α-carbon are key strategies to introduce chirality.

One of the most direct approaches to generate chiral derivatives is through the asymmetric reduction of the ketone functionality to a secondary alcohol. This transformation can be achieved with high enantioselectivity using various catalytic systems. For instance, the asymmetric hydrogenation of β-keto esters, which are structurally similar to β-ketosulfonates, has been successfully accomplished using chiral ruthenium catalysts. These reactions can yield the corresponding β-hydroxy esters with high enantiomeric excess. Biocatalytic reductions, for example using baker's yeast, also represent a powerful method for the stereoselective reduction of β-keto esters, often providing access to highly enantioenriched β-hydroxy compounds.

Another important strategy for creating chiral derivatives involves the stereoselective functionalization of the α-carbon. This can be accomplished through asymmetric alkylation or aldol reactions of the corresponding enolate. Asymmetric alkylation can be achieved by employing chiral auxiliaries, which are temporarily attached to the molecule to direct the approach of the alkylating agent from a specific face, thereby controlling the stereochemistry of the newly formed stereocenter. fiveable.me After the alkylation step, the chiral auxiliary can be removed to yield the enantioenriched α-alkylated product.

Furthermore, asymmetric aldol reactions provide a pathway to chiral β-hydroxy ketone derivatives with two stereocenters. The use of boron enolates, for instance, in reactions with aldehydes can proceed with a high degree of stereocontrol, leading to the formation of specific diastereomers with high enantiomeric purity. nih.govorganicreactions.org The stereochemical outcome of these reactions is often dictated by the geometry of the enolate and the nature of the chiral ligands or auxiliaries employed. quimicaorganica.org

| Stereoselective Method | Target Site | Type of Chirality Introduced | Key Reagents/Catalysts |

| Asymmetric Reduction | Carbonyl group | Chiral secondary alcohol | Chiral metal catalysts (e.g., Ru-BINAP), Biocatalysts (e.g., baker's yeast) |

| Asymmetric Alkylation | α-carbon | Chiral quaternary or tertiary center | Chiral auxiliaries, Chiral phase-transfer catalysts |

| Asymmetric Aldol Reaction | α-carbon and carbonyl group | Chiral β-hydroxy ketone | Chiral boron enolates, Chiral catalysts |

The development of these stereoselective methods opens up avenues for the synthesis of a wide range of optically active derivatives from β-ketosulfonates, enabling the exploration of their properties in various fields of chemical science.

Applications in Contemporary Chemical Research and Technology

Role as a Key Intermediate in Multi-Step Organic Synthesis

Sodium 2-oxo-2-phenylethanesulfonate serves as a valuable intermediate in the synthesis of a variety of organic molecules, particularly heterocyclic compounds. The presence of multiple reactive sites—the carbonyl group, the active methylene (B1212753) group adjacent to the sulfonate, and the aromatic ring—allows for its participation in a diverse range of chemical transformations.

Synthesis of Nitrogen-Containing Heterocycles: The compound is a precursor for the synthesis of various nitrogen-containing heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds. For instance, it can undergo condensation reactions with amines and hydrazines to form substituted pyridines, pyrazoles, and other related scaffolds. The sulfonate group can act as a leaving group or be retained in the final product to enhance water solubility, a desirable property for drug candidates.

Synthesis of Sulfur-Containing Heterocycles: The intrinsic sulfur atom in the sulfonate group makes this compound a useful building block for the creation of sulfur-containing heterocycles. These compounds are prevalent in medicinal chemistry and materials science. Through various cyclization strategies, the sulfonate moiety can be incorporated into thiophene, thiazole, and other related ring systems.

Utility in Multi-Component Reactions (MCRs): Multi-component reactions, where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency in generating molecular diversity. This compound can participate in MCRs, contributing its unique structural features to the final product. This approach allows for the rapid assembly of complex molecular architectures that would otherwise require lengthy synthetic sequences.

Utility in Catalyst Design and Ligand Development

The design of novel catalysts and ligands is a cornerstone of modern chemical synthesis. This compound and its derivatives have been explored as precursors for ligands used in transition metal catalysis.

Integration into Functional Materials and Biomaterials through Chemical Modification

The properties of this compound make it a candidate for the chemical modification of polymers and the development of functional materials and biomaterials.

Functionalization of Polymers: The compound can be used as a monomer or a modifying agent in polymerization reactions. The incorporation of the sulfonate group into a polymer backbone can significantly alter its physical and chemical properties, such as increasing its hydrophilicity, ion-exchange capacity, and thermal stability. These modified polymers can find applications in areas such as water treatment, coatings, and biomedical devices.

Surface Modification of Biomaterials: The surface properties of biomaterials are critical for their interaction with biological systems. This compound can be used to chemically modify the surfaces of biomaterials to improve their biocompatibility, reduce fouling, or introduce specific functionalities. For example, grafting this molecule onto a polymer surface can create a hydrophilic and negatively charged layer that can repel proteins and cells, thereby preventing unwanted adhesion.

Development of Functional Nanoparticles: The compound can be used to functionalize the surface of nanoparticles, imparting new properties and enabling their use in applications such as bioimaging and drug delivery. The sulfonate groups can improve the stability of nanoparticles in aqueous environments and provide sites for further conjugation with targeting ligands or therapeutic agents.

Research Tool for Chemical Biology and Biochemical Pathway Investigations

In the field of chemical biology, small molecules are often used as probes to study and manipulate biological processes. The structural features of this compound make it a potential tool for such investigations.

For example, it could be modified to incorporate fluorescent tags or reactive groups, allowing it to be used as a molecular probe to study enzyme-substrate interactions or to label specific proteins within a cell. Its ability to mimic certain biological molecules or to interact with specific enzymatic pathways could provide valuable insights into cellular mechanisms.

Analytical Methodologies for Characterization and Quantification in Research Settings

The accurate characterization and quantification of this compound are essential for its use in research and development. A variety of analytical techniques are employed for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the molecular structure of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) and sulfonate (S=O) stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying this compound in complex mixtures. When coupled with a UV detector or a mass spectrometer (LC-MS), it provides high sensitivity and selectivity.

Below is a table summarizing the typical analytical methods used for this compound.

| Analytical Technique | Purpose | Key Information Obtained |

| 1H NMR Spectroscopy | Structural elucidation | Chemical shift, integration, and coupling of protons |

| 13C NMR Spectroscopy | Structural elucidation | Chemical shifts of carbon atoms |

| Infrared (IR) Spectroscopy | Functional group identification | Vibrational frequencies of C=O, S=O, and other bonds |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation | Molecular ion peak and fragmentation pattern |

| High-Performance Liquid Chromatography (HPLC) | Separation, quantification, and purity assessment | Retention time and peak area |

Q & A

Basic: What are the optimal synthetic routes for Sodium 2-oxo-2-phenylethanesulfonate, and how can purity be validated?

Answer:

The synthesis typically involves sulfonation of phenacyl derivatives under controlled acidic conditions, followed by neutralization with sodium hydroxide. Key steps include:

- Reaction Optimization : Vary solvent (e.g., aqueous ethanol vs. THF), temperature (40–60°C), and sulfonating agent stoichiometry (e.g., sulfur trioxide complexes) to maximize yield .

- Purification : Recrystallization from ethanol/water mixtures reduces by-products.

- Purity Validation :

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

- NMR :

- FT-IR : Peaks at ~1180 cm⁻¹ (S=O stretching) and ~1700 cm⁻¹ (C=O) validate functional groups .

Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

Answer:

Discrepancies often arise from solvent effects, pH-dependent tautomerism, or paramagnetic impurities. Mitigation strategies:

- Use deuterated solvents (D₂O for solubility) and standardize pH.

- Perform 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.

- Compare data with structurally analogous sulfonates (e.g., sodium benzenesulfonate) to identify electronic environment shifts .

Advanced: What experimental designs address discrepancies in reported melting points?

Answer:

Reported melting ranges (e.g., 79–83°C for related compounds) may vary due to:

- Polymorphism : Perform DSC to identify phase transitions.

- Purity : Combine TGA with HPLC to rule out solvent retention or degradation .

Basic: How to design a stability study under varying pH conditions?

Answer:

- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C.

- Monitor degradation via:

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

Answer:

The electron-withdrawing sulfonate group enhances electrophilicity at the ketone. Methods to study:

- Kinetic Studies : Vary nucleophile concentration (e.g., amines) and track reaction rates via LC-MS.

- DFT Calculations : Model transition states to compare activation energies with analogs (e.g., sodium phenylsulfonate) .

Basic: How to conduct a literature review focused on synthetic applications?

Answer:

- Search Strategy : Use Boolean terms like "(this compound) AND (synthesis OR catalysis)" in SciFinder or Web of Science.

- Critical Appraisal : Prioritize studies with rigorous analytical validation (e.g., ≥95% purity by HPLC) and reproducible protocols .

Advanced: What strategies improve yield in large-scale synthesis?

Answer:

- Flow Chemistry : Continuous reactors minimize exothermic side reactions.

- Catalyst Screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) to accelerate sulfonation .

Basic: How to assess environmental stability (e.g., photolysis, hydrolysis)?

Answer:

- Photolysis : Expose to UV light (254 nm) and monitor degradation via HPLC.

- Hydrolysis : Use isotopically labeled water (H₂¹⁸O) and track ¹⁸O incorporation via mass spectrometry .

Advanced: How does the compound compare to structurally similar sulfonates in solubility and reactivity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.